molecular formula C21H19N3O3S B2505130 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866348-82-5

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2505130
CAS No.: 866348-82-5
M. Wt: 393.46
InChI Key: RLSFVYHEZFAALF-UHFFFAOYSA-N
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Description

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a chromeno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is functionalized with an ethoxy group, a phenyl group, and a thioacetamide moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminobenzophenone derivative, the cyclization can be achieved using formic acid or acetic anhydride.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group on the chromeno[2,3-d]pyrimidine core reacts with ethyl iodide in the presence of a base like potassium carbonate.

    Thioacetamide Functionalization: The final step involves the nucleophilic substitution of a halogenated acetamide with the thiol group on the chromeno[2,3-d]pyrimidine core. This can be achieved using reagents like thioacetic acid and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the chromeno[2,3-d]pyrimidine core or the thioacetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced chromeno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted chromeno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique functional groups.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno[2,3-d]pyrimidine core can intercalate with DNA or interact with protein active sites, while the thioacetamide group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the thioacetamide moiety provides unique interaction capabilities with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-2-26-16-10-6-9-14-11-15-20(27-18(14)16)23-19(13-7-4-3-5-8-13)24-21(15)28-12-17(22)25/h3-10H,2,11-12H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSFVYHEZFAALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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